Cas no 1019340-95-4 (2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide)

2-[4-(Aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide is a piperidine-derived compound featuring both an aminomethyl and acetamide functional group. Its structural versatility makes it valuable in pharmaceutical and chemical synthesis, particularly as an intermediate in the development of bioactive molecules. The presence of the aminomethyl group enhances reactivity for further derivatization, while the acetamide moiety contributes to stability and solubility. This compound is often utilized in medicinal chemistry for its potential role in modulating receptor interactions or enzyme inhibition. Its well-defined synthetic pathway and purity make it suitable for research applications requiring precise molecular modifications.
2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide structure
1019340-95-4 structure
Product Name:2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide
CAS No:1019340-95-4
MF:C11H23N3O
MW:213.31982254982
CID:2101596
Update Time:2025-06-29

2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(AMINOMETHYL)PIPERIDIN-1-YL]-N-(PROPAN-2-YL)ACETAMIDE
    • PubChem22217
    • 2-[4-(AMINOMETHYL)PIPERIDIN-1-YL]-N-(PROPAN-2-YL)A
    • 2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide
    • Inchi: 1S/C11H23N3O/c1-9(2)13-11(15)8-14-5-3-10(7-12)4-6-14/h9-10H,3-8,12H2,1-2H3,(H,13,15)
    • InChI Key: WVQJVTUSBRRQLY-UHFFFAOYSA-N
    • SMILES: O=C(CN1CCC(CN)CC1)NC(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 198
  • Topological Polar Surface Area: 58.4

2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide Pricemore >>

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2-[4-(aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide
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$ 115.00 2022-06-08
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Additional information on 2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide

Professional Introduction to Compound with CAS No. 1019340-95-4 and Product Name: 2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide

Compound with the CAS number 1019340-95-4 and the product name 2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a piperidine ring substituted with an aminomethyl group, which is further connected to an acetamide moiety. Such structural features are often exploited in the design of bioactive molecules, particularly those targeting neurological and inflammatory pathways.

The aminomethyl substituent at the 4-position of the piperidine ring plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the compound. This group provides a site for further functionalization, enabling the synthesis of derivatives with enhanced binding affinity and selectivity. In recent years, piperidine-based scaffolds have been extensively studied for their role in developing small-molecule inhibitors and agonists. The presence of the propan-2-yl group at the nitrogen atom of the acetamide moiety contributes to the overall lipophilicity of the molecule, which is a critical factor in determining its bioavailability and cellular penetration.

Current research in medicinal chemistry has highlighted the importance of 2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide as a versatile intermediate in synthesizing novel therapeutic agents. The compound’s ability to interact with biological targets through multiple binding sites makes it an attractive candidate for drug discovery programs. Studies have demonstrated that modifications to the piperidine ring can significantly alter the compound’s interaction with enzymes and receptors, leading to improved therapeutic efficacy. For instance, recent publications have shown that derivatives of this compound exhibit promising activity against enzymes involved in inflammation and pain signaling.

The synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide involves a series of well-defined chemical transformations that highlight the expertise required in organic synthesis. The process typically begins with the preparation of a piperidine derivative followed by nucleophilic substitution to introduce the aminomethyl group. Subsequent functionalization at the nitrogen atom of the acetamide moiety completes the molecular architecture. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are employed to ensure high yields and purity. These synthetic methodologies underscore the importance of precision and innovation in modern pharmaceutical chemistry.

In terms of biological activity, preliminary studies on 2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide have revealed intriguing properties that warrant further investigation. The compound has shown potential as an antagonist for certain neurotransmitter receptors, which could make it valuable in treating neurological disorders. Additionally, its structural similarity to known anti-inflammatory agents suggests that it may exhibit comparable therapeutic effects. However, comprehensive pharmacological evaluation is necessary to fully elucidate its mechanism of action and clinical relevance.

The development of novel pharmaceuticals relies heavily on advancements in computational chemistry and molecular modeling. These tools have been instrumental in predicting how 2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide interacts with biological targets at the atomic level. By leveraging high-throughput screening and structure-based drug design, researchers can rapidly identify promising candidates for further optimization. Such computational approaches not only accelerate drug discovery but also reduce costs associated with traditional trial-and-error methods.

The future prospects for 2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide are bright, given its structural versatility and potential therapeutic applications. Ongoing research aims to explore its efficacy in preclinical models and eventually transition it into clinical trials for human use. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in realizing this potential. As our understanding of disease mechanisms continues to evolve, compounds like 2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide are poised to play a pivotal role in next-generation therapeutics.

In conclusion, 1019340-95-4 and its corresponding product name 2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yI)acetamide exemplify the innovative spirit driving advancements in pharmaceutical chemistry. The compound’s unique structural features, coupled with its promising biological activity, make it a valuable asset in drug development pipelines. As research progresses, we can expect to see more derivatives based on this scaffold emerge as candidates for treating various diseases. The continued exploration of such compounds underscores the dynamic nature of modern medicine and its reliance on cutting-edge chemical innovation.

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